

# Application Notes and Protocols for SJ1008030 in In Vivo Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | SJ1008030 formic |           |
| Cat. No.:            | B12376149        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2). As a heterobifunctional molecule, SJ1008030 recruits JAK2 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein.[1][2][3] This mechanism offers a powerful alternative to traditional small-molecule kinase inhibitors, which only block the catalytic function of the target protein. By eliminating the entire protein, PROTACs like SJ1008030 can overcome resistance mechanisms associated with kinase inhibitor therapy and may provide a more durable therapeutic response.[4]

These application notes provide a summary of the preclinical in vivo data for SJ1008030 in acute lymphoblastic leukemia (ALL) models and detailed protocols for its use, based on the foundational study by Chang et al. in Blood (2021).[1][2]

# **Mechanism of Action: JAK2 Degradation**

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations or overexpression of components like JAK2, is a key driver in various hematological malignancies, including certain subtypes of ALL.[4] SJ1008030 (also referred to as compound 8 in the primary literature) was developed to specifically target and eliminate the JAK2 protein.[1][2]



## Methodological & Application

Check Availability & Pricing

In preclinical studies, SJ1008030 has demonstrated potent and selective degradation of JAK2 in leukemia cell lines and patient-derived xenograft (PDX) models.[1] This leads to the inhibition of downstream STAT5 phosphorylation and suppression of leukemia cell proliferation.[5]





Click to download full resolution via product page

**Figure 1:** Mechanism of action of SJ1008030.



# **Data Presentation: In Vitro and In Vivo Activity**

SJ1008030 has demonstrated significant activity in both cell-based assays and in vivo leukemia models. The following table summarizes the key quantitative data.

| Parameter                                 | Cell Line / Model                                                                              | Value                               | Reference |
|-------------------------------------------|------------------------------------------------------------------------------------------------|-------------------------------------|-----------|
| In Vitro Efficacy                         |                                                                                                |                                     |           |
| EC <sub>50</sub> (Cell Growth Inhibition) | MHH-CALL-4<br>(CRLF2r ALL)                                                                     | 5.4 nM                              | [5]       |
| In Vivo Efficacy                          |                                                                                                |                                     |           |
| Animal Model                              | Patient-Derived Xenograft (PDX) of CRLF2r ALL                                                  | -                                   | [1]       |
| Dosing Regimen                            | 50 mg/kg,<br>intraperitoneally (i.p.),<br>once daily                                           | -                                   | [1]       |
| Treatment Duration                        | 21 days                                                                                        | -                                   | [1]       |
| Outcome                                   | Significant reduction<br>in leukemia burden in<br>peripheral blood, bone<br>marrow, and spleen | -                                   | [1]       |
| Pharmacodynamics                          |                                                                                                |                                     |           |
| Target Engagement                         | PDX model of CRLF2r                                                                            | Dose-dependent degradation of JAK2  |           |
| Specificity                               | PDX model of CRLF2r<br>ALL                                                                     | No significant degradation of GSPT1 |           |

# **Experimental Protocols**

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models of Acute Lymphoblastic Leukemia

# Methodological & Application



This protocol describes the generation of leukemia PDX models, which are essential for evaluating the in vivo efficacy of SJ1008030.

### Materials:

- Viably cryopreserved primary human ALL cells
- NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old
- Phosphate-buffered saline (PBS)
- Sublethal irradiation source (e.g., X-ray irradiator)
- Flow cytometer
- Antibodies for human CD45 and mouse CD45

### Procedure:

- Mouse Conditioning: Sublethally irradiate NSG mice with 250 cGy of total body irradiation 24 hours prior to cell injection to facilitate engraftment.
- Cell Preparation: Thaw cryopreserved human ALL cells rapidly in a 37°C water bath. Wash the cells with sterile PBS to remove cryoprotectant.
- Cell Injection: Resuspend 1-5 million viable ALL cells in 100-200 μL of sterile PBS. Inject the cell suspension intravenously (i.v.) via the tail vein into the conditioned NSG mice.
- Engraftment Monitoring: Starting 4 weeks post-injection, monitor for leukemia engraftment by performing weekly peripheral blood draws from the tail vein.
- Flow Cytometry Analysis: Stain the blood samples with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45). Analyze the samples using a flow cytometer to determine the percentage of hCD45+ cells.
- Cohort Formation: Once the peripheral blood chimerism reaches >1% hCD45+ cells, randomize the mice into treatment and vehicle control groups.



# Protocol 2: In Vivo Efficacy and Pharmacodynamic Study of SJ1008030

This protocol details the preparation and administration of SJ1008030 to established leukemia PDX models to assess its therapeutic efficacy and target engagement.

Note on Formulation: SJ1008030 is often supplied as a formate or trifluoroacetate (TFA) salt (e.g., **SJ1008030 formic**, SJ1008030 TFA) to improve its solubility and stability.[6][7] The following protocol uses a standard vehicle suitable for many PROTACs for in vivo use. It is crucial to confirm the solubility of the specific batch of SJ1008030 in the chosen vehicle before starting the experiment.

#### Materials:

- SJ1008030 (formate salt)
- Vehicle solution: 5% N,N-dimethylacetamide (DMA), 40% propylene glycol, 55% sterile water.
- Leukemia-engrafted NSG mice (from Protocol 1)
- Bioluminescence imaging system (if using luciferase-tagged leukemia cells)
- Calipers for spleen measurement

#### Procedure:

- SJ1008030 Formulation:
  - On each treatment day, prepare a fresh formulation of SJ1008030.
  - Calculate the required amount of SJ1008030 based on the mean body weight of the mice in the treatment group and the target dose (e.g., 50 mg/kg).
  - Dissolve the SJ1008030 powder first in the required volume of DMA.
  - Add the propylene glycol and then the sterile water, vortexing thoroughly after each addition to ensure a clear solution.



### Treatment Administration:

- Administer the formulated SJ1008030 to the treatment group via intraperitoneal (i.p.)
   injection at a volume of 10 mL/kg.
- Administer an equivalent volume of the vehicle solution to the control group.
- Continue daily treatment for the planned duration of the study (e.g., 21 days).
- Efficacy Monitoring:
  - Monitor the mice daily for clinical signs of distress and measure body weight twice weekly.
  - Weekly, assess leukemia burden by measuring the percentage of hCD45+ cells in the peripheral blood via flow cytometry.
  - If using luciferase-expressing ALL cells, perform weekly bioluminescence imaging to quantify whole-body tumor burden.
- Endpoint Analysis and Pharmacodynamics:
  - At the end of the treatment period, euthanize the mice.
  - Measure spleen weight as an indicator of leukemia infiltration.
  - Harvest bone marrow and spleen tissues.
  - Isolate protein lysates from the harvested tissues.
  - Perform Western blot analysis on the protein lysates to measure the levels of total JAK2, phosphorylated STAT5 (p-STAT5), and a loading control (e.g., GAPDH) to confirm target degradation and pathway inhibition.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for in vivo studies.



## Conclusion

SJ1008030 is a promising JAK2-degrading PROTAC with demonstrated anti-leukemic activity in preclinical in vivo models of ALL. The protocols provided herein offer a framework for researchers to further investigate its therapeutic potential. Careful attention to the establishment of robust PDX models and appropriate drug formulation are critical for the successful execution of these studies.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK2 Alterations in Acute Lymphoblastic Leukemia: Molecular Insights for Superior Precision Medicine Strategies [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SJ1008030 in In Vivo Leukemia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376149#sj1008030-formic-for-in-vivo-leukemia-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com